2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
Description
Properties
CAS No. |
645399-34-4 |
|---|---|
Molecular Formula |
C51H51N3 |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetramethyl-4-phenylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C51H51N3/c1-28-34(7)46(35(8)29(2)43(28)40-22-16-13-17-23-40)49-52-50(47-36(9)30(3)44(31(4)37(47)10)41-24-18-14-19-25-41)54-51(53-49)48-38(11)32(5)45(33(6)39(48)12)42-26-20-15-21-27-42/h13-27H,1-12H3 |
InChI Key |
PQKTUYXMZYPFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=C2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=C5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=C7)C)C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Tetramethylbiphenyl Precursors
- Target : 4-Bromotetramethylbiphenyl derivatives (e.g., 4-bromo-2,3,5,6-tetramethylbiphenyl).
- Method :
- Bromination : Bromination of tetramethylbiphenyl at the 4-position using Br₂ or NBS in a controlled environment.
- Purification : Recrystallization or column chromatography to isolate the brominated product.
Step 2: Triazine Core Formation
- Method :
- Cyanuric Chloride Coupling : Reacting 4-bromotetramethylbiphenyl with cyanuric chloride (C₃Cl₃N₃) under basic conditions (e.g., Na₂CO₃) in a polar solvent (e.g., DMF or THF).
- Catalyst : Transition metal catalysts (e.g., Pd(PPh₃)₄) may facilitate C–N bond formation.
| Reagents/Conditions | Yield | Key Challenges |
|---|---|---|
| Cyanuric chloride, Na₂CO₃, DMF | ~50–70% | Steric hindrance from bulky groups |
| Pd catalyst, toluene/THF | ~60–80% | High reaction temperatures (>100°C) |
Ionic Liquid-Catalyzed Cyclization
Key Strategy : Utilizing acidic ionic liquids as dual solvent-catalysts to promote cyclization of intermediates into the triazine structure.
Method
- Reactants : Tetramethylbiphenyl derivatives with nucleophilic groups (e.g., amines or hydroxyls) and triazine precursors (e.g., cyanuric chloride).
- Conditions :
- Solvent/Catalyst : Acidic ionic liquids (e.g., [C₁–C₁₀R][HSO₄⁻] or [C₁–C₁₀R][CF₃SO₃⁻]).
- Temperature : 80–120°C for 1–15 hours.
- Post-Treatment : Extraction with organic solvents (e.g., toluene), followed by evaporation and purification.
| Parameter | Optimal Range | Outcome |
|---|---|---|
| Reaction Temperature | 110°C | High yield (>90%) |
| Ionic Liquid Type | CF₃SO₃⁻-based | Enhanced catalytic efficiency |
| Reaction Time | 8–12 hours | Complete conversion of reactants |
Triflic Acid-Mediated Cyclization
Key Strategy : Acid-catalyzed cyclization of nitrile or amine derivatives to form the triazine core.
Method
- Reactants : 4-Aminotetramethylbiphenyl derivatives and triflic acid (CF₃SO₃H).
- Conditions :
- Solvent : Dichloromethane or acetonitrile.
- Catalyst : Triflic acid (2–5 equivalents).
- Temperature : Room temperature to 50°C for 24–48 hours.
| Reagent | Role | Advantage |
|---|---|---|
| Triflic Acid | Protonates intermediates, facilitates cyclization | High reactivity, minimal byproducts |
| Aminobiphenyl Nitriles | Precursors for triazine nitrogen atoms | Enables atom-efficient synthesis |
Fe-Catalyzed Cyclization of Aldehydes
Key Strategy : Iron-catalyzed cyclization of aldehyde derivatives with NH₄I as a nitrogen source.
Method
- Reactants : Tetramethylbiphenyl aldehydes and NH₄I.
- Conditions :
- Catalyst : FeCl₃ or Fe(acac)₃ (5–10 mol%).
- Solvent : Ethanol or water/ethanol mixtures.
- Temperature : 80–100°C, 12–24 hours.
| Catalyst | Yield | Limitations |
|---|---|---|
| FeCl₃ | 18–72% | Low yields for sterically hindered substrates |
| Fe(acac)₃ | 40–60% | Requires precise stoichiometry |
Comparative Analysis of Methods
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Ionic Liquid-Catalyzed | >90% | High efficiency, reusable catalyst | Limited scalability for large batches |
| Fe-Catalyzed Cyclization | 40–72% | Atom-efficient, low-cost reagents | Variable yields, sensitivity to steric effects |
| Triflic Acid-Mediated | 80–90% | Mild conditions, high purity | Requires precise acid control |
| Multi-Step Coupling | 50–80% | Versatility in functional group tuning | Multi-stage purification required |
Critical Challenges and Research Gaps
- Steric Hindrance : Bulky tetramethylbiphenyl groups may impede coupling efficiency, necessitating high dilution or specialized catalysts.
- Solvent Compatibility : Ionic liquids or polar aprotic solvents (e.g., DMF) are critical for dissolving reactants but complicate purification.
- Scalability : Many methods are optimized for small-scale synthesis; industrial adaptation requires cost-effective catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazine core can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
Organic Solar Cells
One of the primary applications of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine is in the development of organic solar cells (OSCs). The triazine structure serves as an effective electron acceptor due to its strong electron-withdrawing properties.
Key Findings:
- Thermal Stability : The compound exhibits high thermal stability (up to 400 °C), making it suitable for processing in OSCs without degradation.
- Charge Transfer : It facilitates efficient intramolecular charge transfer (ICT) when combined with donor units like tert-butyl-substituted triphenylamine (tTPA), enhancing the light absorption capabilities of solar cell materials .
Drug Discovery and Polypharmacology
The compound is also being explored in drug discovery efforts focused on polypharmacology—designing drugs that can interact with multiple targets simultaneously.
Case Study:
- A recent study highlighted the generation of dual-target compounds using a similar triazine framework. These compounds showed promise in modulating multiple biological pathways, which is crucial for treating complex diseases like cancer .
Molecular Design and Synthesis
In molecular design, the structural features of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine allow for modifications that can enhance its functionality in various applications.
Synthetic Approaches:
- The synthesis of derivatives involves straightforward coupling reactions that yield high purity products (>98% HPLC) suitable for further application in research and development .
Coordination Chemistry
The compound has been studied for its ability to form complexes with metal ions. Such complexes are significant in coordination chemistry and can lead to new materials with unique electronic or magnetic properties.
Observations:
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,3,5,6-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The triazine core can interact with various enzymes and receptors, modulating their activity. The biphenyl groups contribute to the compound’s overall stability and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparison with Similar Compounds
2,4,6-Tris(pyridin-4-yl)-1,3,5-triazine (TPT)
Structure : Pyridyl groups replace tetramethylbiphenyl substituents.
Properties :
- Coordination Chemistry : Pyridyl nitrogen atoms enable metal coordination, making TPT a ligand in metal-organic frameworks (MOFs) and coordination polymers .
- Crystal Packing : Exhibits planar geometry with π-π stacking interactions, differing from the steric hindrance in Trisbiphenyl Triazine .
Applications : Used in supramolecular chemistry and catalysis .
2,4,6-Tris(2,4-dimethylphenyl)-1,3,5-triazine
Structure : Dimethylphenyl groups provide moderate steric bulk.
Properties :
- Thermal Stability : Lower decomposition temperature (~250°C) compared to Trisbiphenyl Triazine (>300°C) due to reduced steric protection .
- Intermolecular Interactions : Crystal structures reveal C–H···π interactions, unlike the van der Waals-dominated packing in Trisbiphenyl Triazine .
Applications : Intermediate in organic synthesis and materials research .
2,4,6-Tris(3′-methylbiphenyl-3-yl)-1,3,5-triazine
Structure : Methylated biphenyl groups with meta-substitution.
Properties :
- Electron Transport : High triplet energy (~2.8 eV) and thermal stability (T₅% decomposition >400°C), making it suitable for OLEDs .
- Comparison with Trisbiphenyl Triazine : The para-substituted tetramethyl groups in Trisbiphenyl Triazine likely reduce π-conjugation, favoring UV absorption over electronic transport .
2,4,6-Tris(phenylthio)-1,3,5-triazine Derivatives
Structure: Thiophenol-derived substituents introduce sulfur atoms. Properties:
- Electronic Effects : Sulfur’s electron-withdrawing nature reduces thermal stability (TGA decomposition ~200°C) compared to Trisbiphenyl Triazine .
- Reactivity: Thioether linkages enable post-synthetic modifications, unlike the inert tetramethylbiphenyl groups . Applications: Potential use in optoelectronics and catalysis .
Data Table: Key Properties of Trisbiphenyl Triazine and Analogues
Discussion of Structural and Functional Differences
- Steric Effects: Trisbiphenyl Triazine’s tetramethylbiphenyl groups impede close molecular packing, enhancing solubility in nonpolar matrices compared to TPT or thio-substituted analogues .
- Electronic Properties : Para-substituted aryl groups in Trisbiphenyl Triazine maximize UV absorption (λₘₐₓ ~340 nm), whereas meta-substituted or electron-deficient substituents (e.g., pyridyl) shift absorption profiles .
- Thermal Stability : Bulky substituents and symmetric geometry contribute to Trisbiphenyl Triazine’s superior thermal stability, critical for high-temperature applications like coatings .
Biological Activity
2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine (commonly referred to as TABPT) is a triazine derivative notable for its applications in materials science and organic electronics. This compound has garnered attention due to its potential biological activities, particularly in photocatalysis and as a ligand in covalent organic frameworks (COFs). This article reviews the biological activity of TABPT with a focus on its mechanisms of action and practical applications.
- Chemical Formula : C39H30N6
- Molecular Weight : 582.7 g/mol
- CAS Number : 2130745-76-3
Photocatalytic Activity
TABPT has demonstrated significant photocatalytic properties. Research indicates that it can effectively facilitate hydrogen evolution reactions (HERs) when integrated into COFs. For instance:
- A COF synthesized from TABPT exhibited a low overpotential of 200 mV and a specific activity of 0.2831 mA cm in electrochemical water splitting .
- Another study reported that a π-electron-extended triazine-based COF showed a remarkable photocatalytic degradation rate of rhodamine B dye molecules with an efficiency of 97.02% under UV-visible light irradiation .
Case Study 1: Hydrogen Evolution Reaction
In a recent study, the COF synthesized from TABPT was tested for its catalytic efficiency in HER. The results indicated:
- Hydrogen Evolution Rate : 2712 μmol g h
- Catalytic Stability : High retention of activity after prolonged electrocatalysis in acidic conditions .
Case Study 2: Photocatalytic Degradation
Another investigation focused on the photocatalytic degradation capabilities of TABPT-based materials:
- Substrate : Rhodamine B dye.
- Efficiency : Achieved a degradation rate of 97.02% under UV-visible light .
The biological activity of TABPT can be attributed to its unique molecular structure which allows for effective electron transfer processes. The presence of tetramethylbiphenyl groups enhances the stability and reactivity of the compound under light irradiation.
Comparative Analysis of Biological Activity
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2,4,6-Tris(...)triazine?
- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution reactions using substituted biphenyl precursors. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions can yield triazine derivatives .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) are critical for structural validation. Mass spectrometry (MS) confirms molecular weight (537.7 g/mol), while elemental analysis ensures purity (>98%) .
Q. What are the key considerations for ensuring purity during synthesis?
- Purification : Recrystallization from non-polar solvents (e.g., toluene) is recommended to remove unreacted biphenyl precursors.
- Quality Control : Use HPLC with UV detection (λ = 254 nm) to monitor purity. For trace impurities, combine with nitrogen-specific detectors .
Q. How can researchers validate the molecular structure using spectroscopic data?
Advanced Research Questions
Q. How does the electronic structure of this compound influence its performance in OLEDs?
- Role in Devices : The triazine core acts as an electron-transport layer due to its high electron affinity. Biphenyl substituents enhance thermal stability (Tm > 280°C), critical for device longevity .
- Optimization : Doping with cesium carbonate improves charge injection efficiency. Device configurations (e.g., ITO/HATCN/TAPC/TCTA) require precise layer thickness (10–30 nm) to balance exciton recombination .
Q. What strategies optimize its use as a ligand in metal-organic frameworks (MOFs)?
- Coordination Chemistry : The triazine nitrogen atoms can bind transition metals (e.g., Fe³⁺, Cu²⁺). Pre-functionalization with amino groups (e.g., 4',4''',4'''''-(1,3,5-Triazine-2,4,6-triyl)tris([1,1'-biphenyl]-4-amine)) enhances chelation efficiency .
- Porosity Tuning : Vary biphenyl substituents to adjust MOF pore size (e.g., tetramethyl groups reduce steric hindrance for gas adsorption) .
Q. How to design experiments to analyze photophysical properties for optoelectronic applications?
- Photoluminescence (PL) Studies : Measure emission spectra in thin films (λex = 350 nm) to assess blue phosphorescence. Compare quantum yields in doped vs. undoped systems.
- Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels. A HOMO of −5.8 eV and LUMO of −3.2 eV are typical for OLED compatibility .
Q. Methodological Challenges & Data Contradictions
Q. How to resolve discrepancies in reported spectroscopic data across studies?
- Standardization : Use certified reference materials (e.g., CAS 31274-51-8) with documented NMR and MS profiles. Cross-validate with computational tools (e.g., PubChem CID 11628027) .
- Solvent Effects : Note that NMR chemical shifts vary with deuterated solvents (e.g., CDCl3 vs. DMSO-d6). Always report solvent conditions .
Q. What are the limitations of using this compound in high-temperature applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
